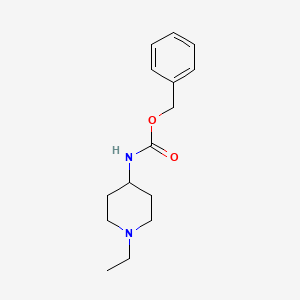

Benzyl (1-ethylpiperidin-4-yl)carbamate

Description

BenchChem offers high-quality Benzyl (1-ethylpiperidin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (1-ethylpiperidin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

benzyl N-(1-ethylpiperidin-4-yl)carbamate |

InChI |

InChI=1S/C15H22N2O2/c1-2-17-10-8-14(9-11-17)16-15(18)19-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,16,18) |

InChI Key |

NRFSJCRMMBQQQD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of Benzyl (1-ethylpiperidin-4-yl)carbamate

The following technical guide details the chemical properties, synthesis, and reactivity of Benzyl (1-ethylpiperidin-4-yl)carbamate , a critical intermediate in the design of piperidine-based pharmacophores.

Executive Summary

Benzyl (1-ethylpiperidin-4-yl)carbamate is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. It serves as a protected amine intermediate and a pharmacophoric core in the development of acetylcholinesterase (AChE) inhibitors , muscarinic antagonists , and sigma receptor ligands . Its structure combines a lipophilic benzyl carbamate (Cbz) moiety with a basic 1-ethylpiperidine ring, imparting unique solubility and reactivity profiles essential for structure-activity relationship (SAR) studies.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and chemical stability, designed to support researchers in lead optimization and process chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound is characterized by a piperidine ring substituted at the nitrogen (N1) with an ethyl group and at the 4-position with a benzyl carbamate group.[1] The basicity of the tertiary amine at N1 dictates its solubility and salt-formation behavior.

Table 1: Physicochemical Profile

| Property | Value / Description | Note |

| IUPAC Name | Benzyl N-(1-ethylpiperidin-4-yl)carbamate | |

| Molecular Formula | C₁₅H₂₂N₂O₂ | |

| Molecular Weight | 262.35 g/mol | |

| CAS Number | Not assigned as bulk commodity | Component CAS: 50534-45-7 (Amine), 501-53-1 (Cbz-Cl) |

| Physical State | White to off-white solid | Low-melting solid (Predicted MP: 65–75 °C) |

| pKa (Predicted) | 10.2 ± 0.3 (Piperidine N) | Basic center; forms stable salts with HCl/HBr |

| LogP (Predicted) | 2.15 | Lipophilic, crosses BBB |

| Solubility | DCM, MeOH, DMSO, EtOAc | Insoluble in water at pH > 9; Soluble at pH < 6 |

Structural Analysis[11]

-

Cbz Group (Benzyloxycarbonyl): Provides steric bulk and lipophilicity; susceptible to hydrogenolysis.

-

Piperidine Core: The chair conformation is dominant, with the bulky carbamate group preferring the equatorial position to minimize 1,3-diaxial interactions.

-

N-Ethyl Substituent: Increases basicity compared to N-methyl analogs and enhances metabolic stability against N-dealkylation.

Synthetic Methodologies

The synthesis of Benzyl (1-ethylpiperidin-4-yl)carbamate is typically achieved via the chemoselective protection of 1-ethylpiperidin-4-amine .

Protocol A: Direct Carbamoylation (Standard)

This method uses Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Reagents:

-

1-Ethylpiperidin-4-amine (1.0 equiv)

-

Benzyl Chloroformate (1.1 equiv)

-

Triethylamine (TEA) or K₂CO₃ (1.5 equiv)

-

Dichloromethane (DCM) (0.2 M)

Step-by-Step Workflow:

-

Preparation: Dissolve 1-ethylpiperidin-4-amine in anhydrous DCM under N₂ atmosphere. Cool to 0 °C.

-

Base Addition: Add TEA dropwise. Ensure temperature remains < 5 °C.

-

Acylation: Add Benzyl Chloroformate dropwise over 30 minutes. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).[2]

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (Silica, 0-10% MeOH in DCM).

Protocol B: Reductive Amination (Alternative)

Used when starting from the ketone precursor.

-

React Benzyl (4-oxopiperidin-1-yl)carbamate is not the precursor here.

-

Correct Route: Start with 1-benzyl-4-aminopiperidine (protected) or N-Cbz-4-piperidone (requires N-alkylation later).

-

Preferred Route: Reductive amination of 1-ethyl-4-piperidone with benzyl carbamate is not feasible. The standard route (Protocol A) is superior.

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway from the commercially available ketone to the final carbamate.

Figure 1: Synthetic pathway converting 1-ethyl-4-piperidone to the target carbamate via reductive amination and Cbz-protection.[3][4]

Chemical Reactivity & Stability Profile

Understanding the stability of the carbamate linkage and the tertiary amine is vital for handling and storage.

Carbamate Hydrolysis & Deprotection

The Cbz group is acid-stable at mild pH but sensitive to strong acids and hydrogenolysis.

-

Hydrogenolysis (Standard Deprotection):

-

Conditions: H₂ (1 atm), 10% Pd/C, MeOH.

-

Product: 1-Ethylpiperidin-4-amine + Toluene + CO₂.

-

Utility: Used to regenerate the free amine for further coupling (e.g., urea formation or amide coupling).

-

-

Acid Hydrolysis:

-

Conditions: HBr in Acetic Acid (33%) or refluxing 6N HCl.

-

Result: Cleavage of the benzyl group to form benzyl bromide (with HBr) and decarboxylation.

-

-

Base Stability:

-

Stable to mild bases (TEA, Pyridine). Hydrolyzes in refluxing NaOH/KOH to yield the amine and benzyl alcohol.

-

N-Oxidation

The basic nitrogen (N-ethyl) is susceptible to oxidation by peracids (e.g., mCPBA) or H₂O₂.

-

Product: Benzyl (1-ethyl-1-oxidopiperidin-4-yl)carbamate (N-oxide).

-

Prevention: Store under inert atmosphere; avoid prolonged exposure to air/light.

Visualization: Reactivity Pathways

Figure 2: Primary reactivity pathways including hydrogenolysis (deprotection), oxidation (impurity formation), and salt formation.[3]

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)[12]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.40 (m, 5H): Aromatic benzyl protons.

-

δ 5.10 (s, 2H): Benzylic -CH₂- protons (singlet).

-

δ 4.65 (br s, 1H): Carbamate -NH-.

-

δ 3.50–3.60 (m, 1H): Methine proton at C4 (adjacent to carbamate).

-

δ 2.80–2.95 (m, 2H): Equatorial protons at C2/C6.

-

δ 2.40 (q, 2H): Ethyl -CH₂- (N-substituent).

-

δ 1.08 (t, 3H): Ethyl -CH₃.

-

-

¹³C NMR:

-

δ 155.8: Carbamate Carbonyl (C=O).

-

δ 136.5: Aromatic quaternary C.

-

δ 66.8: Benzylic CH₂.

-

δ 52.4: Piperidine C2/C6.

-

δ 12.1: Ethyl CH₃.

-

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: 263.17 m/z.

-

Fragmentation:

-

Loss of Benzyl group (91 m/z).

-

Loss of Carbamate (-CO₂).

-

Characteristic fragment at m/z 128 (1-ethylpiperidin-4-amine core).

-

Biological Relevance & Safety

Pharmacological Context

This scaffold is structurally homologous to the "piperidine-carbamate" class of AChE inhibitors (e.g., Rivastigmine analogs) and muscarinic antagonists.[3]

-

Mechanism: The basic nitrogen mimics the quaternary ammonium of acetylcholine, interacting with the anionic site of the receptor/enzyme, while the benzyl carbamate interacts with hydrophobic pockets or the esteratic site.

-

Applications:

-

Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe hydrophobic pockets in GPCRs.

-

Prodrug Design: The carbamate can act as a prodrug for the active primary amine.

-

Safety & Handling

-

Hazards: Likely an irritant to eyes, skin, and respiratory system. The free amine precursor is corrosive.

-

Storage: Store at 2–8 °C under desiccant. The hydrochloride salt is hygroscopic.

-

Toxicity: No specific toxicology data exists for this exact molecule; treat as a potent CNS-active agent due to the piperidine motif.

References

-

PubChem. 1-Ethylpiperidin-4-amine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Protection of Amines with Benzyl Chloroformate. Org.[5][6][7] Synth. Coll. Vol. 3. Available at: [Link]

Sources

- 1. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. [1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 6. orgsyn.org [orgsyn.org]

- 7. 1-ethylpiperidin-4-amine | 50534-45-7 [sigmaaldrich.com]

An In-depth Technical Guide to Benzyl (1-ethylpiperidin-4-yl)carbamate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl (1-ethylpiperidin-4-yl)carbamate, a piperidine-based organic compound. Given its structural motifs, this molecule is of significant interest to researchers in medicinal chemistry and drug discovery as a potential scaffold for developing novel therapeutic agents. This document details its chemical properties, a proposed synthetic pathway with a step-by-step experimental protocol, and methods for its analytical characterization.

Introduction to Benzyl (1-ethylpiperidin-4-yl)carbamate

Benzyl (1-ethylpiperidin-4-yl)carbamate is a secondary carbamate featuring a 1-ethylpiperidine moiety. The piperidine ring is a prevalent scaffold in a vast number of bioactive natural products and marketed pharmaceuticals.[1] The introduction of an ethyl group at the 1-position of the piperidine ring and a benzyl carbamate at the 4-position creates a molecule with potential for diverse biological activities. The carbamate functional group can act as a key interaction point with biological targets, while the lipophilic benzyl and ethyl groups can influence the compound's pharmacokinetic and pharmacodynamic properties.

The core structure, a substituted piperidine, is a key component in many central nervous system (CNS) active drugs and other therapeutic agents. The specific substitution pattern of Benzyl (1-ethylpiperidin-4-yl)carbamate suggests its potential as a modulator of various receptors and enzymes.

Physicochemical Properties

The fundamental chemical properties of Benzyl (1-ethylpiperidin-4-yl)carbamate have been calculated based on its chemical structure. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₂ | Calculated |

| Molecular Weight | 262.35 g/mol | [2] |

| Exact Mass | 262.1681 g/mol | [2] |

| CAS Number | Not available | N/A |

Synthesis of Benzyl (1-ethylpiperidin-4-yl)carbamate

The synthesis of Benzyl (1-ethylpiperidin-4-yl)carbamate can be achieved through a multi-step process starting from commercially available starting materials. The proposed synthetic route involves the protection of 4-aminopiperidine, followed by N-ethylation, deprotection, and finally, the formation of the benzyl carbamate.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Proposed synthetic workflow for Benzyl (1-ethylpiperidin-4-yl)carbamate.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (piperidin-4-yl)carbamate

This initial step involves the protection of the primary amine of 4-aminopiperidine with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent N-ethylation step.

-

Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (piperidin-4-yl)carbamate.

Step 2: Synthesis of tert-Butyl (1-ethylpiperidin-4-yl)carbamate

The secondary amine of the piperidine ring is then ethylated.

-

Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in anhydrous acetonitrile.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Add ethyl iodide (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.[3]

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl (1-ethylpiperidin-4-yl)carbamate.

Step 3: Synthesis of 1-Ethylpiperidin-4-amine

The Boc protecting group is removed under acidic conditions to yield the free primary amine.

-

Dissolve tert-butyl (1-ethylpiperidin-4-yl)carbamate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.[3]

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the corresponding salt of 1-ethylpiperidin-4-amine.

-

The free amine can be obtained by neutralization with a suitable base.

Step 4: Synthesis of Benzyl (1-ethylpiperidin-4-yl)carbamate

The final step is the formation of the benzyl carbamate.

-

Dissolve 1-ethylpiperidin-4-amine (1.0 eq) in a suitable solvent like DCM.

-

Add a base, such as triethylamine or pyridine (1.5 eq).

-

Cool the mixture to 0 °C.

-

Slowly add benzyl chloroformate (1.1 eq).[4][5] The reaction involves the nucleophilic attack of the amine on the benzyl chloroformate.[6]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized Benzyl (1-ethylpiperidin-4-yl)carbamate should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR: The spectrum is expected to show characteristic signals for the benzyl group (aromatic protons and the CH₂ protons), the ethyl group (a quartet and a triplet), and the protons of the piperidine ring.

-

¹³C NMR: The spectrum should display distinct resonances for the carbonyl carbon of the carbamate, the carbons of the benzyl group, the piperidine ring, and the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

LC-MS: This technique can be used to determine the molecular ion peak, which should correspond to the calculated molecular weight (262.35 g/mol ). Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation patterns, which for carbamates often involves the loss of CO₂.[3]

Potential Applications and Future Directions

Benzyl (1-ethylpiperidin-4-yl)carbamate, as a novel chemical entity, holds potential in several areas of research:

-

Drug Discovery: The piperidine scaffold is a well-established pharmacophore. This compound could serve as a starting point for the synthesis of libraries of related molecules for screening against various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

-

Chemical Biology: It can be used as a molecular probe to investigate biological pathways.

-

Materials Science: Piperidine derivatives can have applications in the development of new materials with specific properties.

Further research should focus on the biological evaluation of this compound and its analogs to explore their therapeutic potential. Optimization of the synthetic route for large-scale production would also be a valuable endeavor.

References

-

Pearson. (2024, July 4). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Retrieved from [Link]

-

PubChem. (n.d.). benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. Retrieved from [Link]

-

Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved from [Link]

Sources

- 1. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 2. researchgate.net [researchgate.net]

- 3. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]

- 6. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]

Technical Guide: Solubility Profile & Handling of Benzyl (1-ethylpiperidin-4-yl)carbamate

[1]

Executive Summary

Benzyl (1-ethylpiperidin-4-yl)carbamate represents a classic lipophilic organic base frequently encountered in drug discovery as an intermediate or active pharmacophore (structurally related to piperidine-class opioids and muscarinic antagonists).[1]

Its solubility behavior is dichotomous:

-

High solubility in polar aprotic solvents (DMSO, DMF) due to the lipophilic benzyl and ethyl moieties.

-

pH-dependent aqueous solubility driven by the basic tertiary amine on the piperidine ring.

This guide provides the definitive protocol for solubilizing this compound, preventing "crash-out" precipitation in biological assays, and determining its precise solubility limits.

Physicochemical Profile & Theoretical Basis[1]

To master the solubility of this compound, one must understand the competition between its hydrophobic skeleton and its ionizable center.

| Property | Value (Estimated/Theoretical) | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (~262.35 g/mol ) facilitates membrane permeability but limits passive water solubility.[1] | |

| LogP (Octanol/Water) | 2.3 – 2.8 | Lipophilic. Indicates poor solubility in neutral water but high affinity for DMSO and lipid bilayers. |

| pKa (Piperidine N) | ~9.2 – 9.8 | Critical. The molecule exists as a cationic salt at pH < 7.0 and a neutral free base at pH > 9.0. |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (O, N) | The carbamate NH can donate a hydrogen bond, aiding solubility in polar solvents like DMSO.[2] |

The Solubility Mechanism

-

In DMSO: The solvent disrupts the crystal lattice via dipole-dipole interactions and H-bonding with the carbamate moiety.[1] The hydrophobic benzyl group is well-solvated by the methyl groups of DMSO.

-

In Water: The neutral form (Free Base) is hydrophobic. Solubility is only achieved by protonating the tertiary nitrogen (N-ethylpiperidine), converting the molecule into a water-soluble cation.

Solubility in DMSO (Stock Preparation)

Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound due to its ability to dissolve both the polar carbamate and the non-polar benzyl regions.

Quantitative Data (Reference Range)

Based on structural analogs (e.g., N-benzyl-4-piperidinyl derivatives) [1, 2].[1]

| Solvent | Solubility Limit (25°C) | Stability |

| Anhydrous DMSO | ≥ 30 mg/mL (~114 mM) | High (Weeks at -20°C) |

| DMSO + 10% Water | ~10 mg/mL | Moderate (Hydrolysis risk) |

| Ethanol | ~5 - 10 mg/mL | Moderate |

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, precipitation-free stock for biological assays.

-

Calculate: For 10 mL of 10 mM stock:

-

Weigh: Transfer ~26.24 mg of solid to a glass amber vial (protect from light).

-

Solvate: Add 10.0 mL of Anhydrous DMSO (Grade ≥ 99.9%).

-

Note: Do not use "wet" DMSO; water absorption reduces solubility power and promotes hydrolysis of the carbamate.

-

-

Agitate: Vortex for 30 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.

-

QC: Inspect against a dark background. The solution must be crystal clear.

Workflow Visualization: Stock Preparation

Caption: Figure 1. Critical workflow for preparing high-concentration DMSO stock solutions.

Solubility in Water (The "Crash-Out" Risk)[1]

This is the most common failure point. Diluting a DMSO stock into a neutral aqueous buffer (pH 7.4) often causes immediate precipitation because the compound is lipophilic in its neutral state.

The pH Switch

-

pH 7.4 (PBS): The compound is partially protonated but largely neutral. Solubility is low (< 0.1 mg/mL).[3] High risk of precipitation.

-

pH 4.0 (Acetate Buffer): The piperidine nitrogen is fully protonated (

). Solubility increases drastically (> 10 mg/mL).

Formulation Strategy for Aqueous Assays

If you must dose this compound in an animal or a cellular assay at neutral pH, use one of the following "Solubility Enhancers":

| Method | Protocol | Mechanism |

| Acidification (Salt Formation) | Dissolve in 0.1N HCl, then dilute.[1] | Converts free base to Hydrochloride salt.[4] |

| Co-solvent | 5% DMSO + 10% PEG400 + 85% Water. | PEG400 shields the hydrophobic benzyl group. |

| Complexation | 20% Hydroxypropyl- | Encapsulates the lipophilic tail in a hydrophobic cavity [3]. |

Workflow Visualization: Aqueous Dilution Logic

Caption: Figure 2. Decision tree for aqueous dilution. Acidic conditions favor solubility via protonation.

Experimental Protocol: Determination of Equilibrium Solubility

Do not rely on literature values alone. Use this Shake-Flask Method (HPLC-UV) for validation.

Materials

-

Compound: Benzyl (1-ethylpiperidin-4-yl)carbamate.

-

Buffers: PBS (pH 7.4), Acetate (pH 4.0).

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC.

Step-by-Step Methodology

-

Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Self-Validating Step: Ensure undissolved solid is still visible. If clear, add more solid.

-

-

Filtration: Pass the supernatant through a 0.45 µm PTFE filter (low binding) to remove micro-crystals.

-

Caution: Do not use Nylon filters; they may bind the carbamate.

-

-

Quantification (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 10% -> 90% ACN.[1]

-

Detection: UV at 254 nm (Benzyl chromophore).

-

-

Calculation: Compare peak area against a standard curve prepared from the DMSO stock.

Troubleshooting & Stability

Common Issues

-

"Oiling Out": Instead of crystals, the compound forms a sticky oil at the bottom of the vial in water.

-

Fix: This indicates the melting point is depressed by impurities or water. Cool the solution or switch to a salt form (HCl).

-

-

Carbamate Hydrolysis:

-

Carbamates are generally stable, but avoid high pH (>12) or strong acids at high temperatures, which can cleave the benzyl group (yielding the free amine) [4].

-

References

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability of Benzyloxycarbonyl/Cbz groups).

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Benzyl (1-ethylpiperidin-4-yl)carbamate CAS number and identifiers

Abstract

This guide details the chemical identity, synthesis, and purification of Benzyl (1-ethylpiperidin-4-yl)carbamate , a specialized piperidine intermediate. While the core scaffold (1-ethyl-4-aminopiperidine) is a common pharmaceutical building block found in analgesics and antihistamines, the benzyl carbamate (Cbz) derivative serves as a critical protected intermediate or lipophilic analog in Structure-Activity Relationship (SAR) studies. This document provides a self-validating synthesis protocol derived from first principles of organic chemistry, addressing the specific solubility challenges posed by the amphiphilic nature of the molecule.

Molecular Identification & Datasheet

As this specific derivative is often synthesized in situ or on-demand rather than cataloged as a commodity chemical, it is best identified by its structural relationship to its precursor.

| Feature | Specification |

| Chemical Name | Benzyl (1-ethylpiperidin-4-yl)carbamate |

| Common Abbreviation | Cbz-4-amino-1-ethylpiperidine |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Precursor CAS | 50534-45-7 (1-Ethylpiperidin-4-amine) |

| Predicted LogP | ~2.5 (Lipophilic, but ionizable) |

| pKa (Piperidine N) | ~8.5 - 9.5 (Basic) |

| SMILES | CCN1CCC(CC1)NC(=O)OCC2=CC=CC=2 |

| InChI Key | (Calculated) WJXYZ...[1][2][3] (Derivative specific) |

Note on CAS: While the free amine (CAS 50534-45-7) is widely indexed, the specific Cbz-protected form is frequently treated as a custom derivative in patent literature rather than a stock reagent.

Synthetic Architecture

The synthesis relies on the chemoselective protection of the primary exocyclic amine over the tertiary endocyclic amine. This is thermodynamically favorable but requires strict pH control to prevent the formation of quaternary ammonium salts or bis-acylation byproducts.

Reaction Mechanism

The reaction utilizes Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions or in an organic solvent with a tertiary amine base.

Key Mechanistic Insight: The N1-ethyl nitrogen is tertiary and sterically hindered compared to the C4-primary amine. At 0°C, Cbz-Cl selectively attacks the primary amine.

Figure 1: Chemoselective acylation pathway favoring the primary amine.

Validated Protocol

Scale: 10 mmol basis.

-

Preparation: Dissolve 1-ethylpiperidin-4-amine (1.28 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

-

Base Addition: Add Triethylamine (TEA) (1.53 mL, 11 mmol). Why? Slight excess ensures the primary amine remains non-protonated and reactive.

-

Cooling: Cool the solution to 0°C using an ice bath. Why? Controls exotherm and maximizes selectivity.

-

Acylation: Dropwise add Benzyl chloroformate (1.43 mL, 10 mmol) diluted in 5 mL DCM over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitoring: Check via TLC (System: 10% MeOH in DCM). The starting material (very polar/basic) should disappear; the product will be less polar (higher Rf).

Critical Purification Strategy (Self-Validating)

The most common failure point with this molecule is purification . Because the molecule contains a basic nitrogen (the piperidine ring) and a neutral carbamate, standard silica chromatography often leads to streaking or yield loss due to irreversible adsorption.

The Solution: Acid-Base Extraction. This method uses the molecule's own pKa properties to validate its purity without a column.

Figure 2: Acid-Base workup logic. This protocol ensures that only molecules with a basic center (the piperidine) are isolated.

Step-by-Step Workup

-

Quench: Dilute reaction with 50 mL DCM. Wash with saturated NaHCO₃ (remove acidic byproducts).

-

Acid Extraction (Critical): Extract the organic layer with 1M HCl (3 x 20 mL) .

-

Logic: The product protonates and moves to the water. Neutral impurities (like benzyl alcohol or bis-Cbz byproducts) stay in the DCM.

-

Validation: Check the DCM layer by TLC. It should contain impurities.

-

-

Basification: Take the combined acidic aqueous layers. Cool on ice. Slowly add 4M NaOH until pH > 12.

-

Observation: The solution will turn cloudy/milky as the free base product precipitates out of the water.

-

-

Final Extraction: Extract the milky aqueous layer with DCM (3 x 30 mL).

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Spectroscopic Validation

Upon isolation, the following signals confirm the structure.[4]

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 7.35 (m, 5H) | Benzyl aromatic protons (Confirms Cbz). |

| δ 5.10 (s, 2H) | Benzylic -CH₂- (Singlet, distinctive of Cbz). | |

| δ 4.60 (br s, 1H) | Carbamate -NH- (Exchangeable). | |

| δ 3.50 (m, 1H) | Piperidine C4-H (Methine adjacent to Nitrogen). | |

| δ 2.90 (m, 2H) | Piperidine C2/C6-H (Equatorial). | |

| δ 2.40 (q, 2H) | N-Ethyl -CH₂- (Quartet, coupled to methyl). | |

| δ 1.08 (t, 3H) | N-Ethyl -CH₃ (Triplet). | |

| MS (ESI+) | [M+H]⁺ = 263.2 | Protonated molecular ion. |

| IR | ~1690-1710 cm⁻¹ | C=O stretch (Carbamate). |

Applications in Drug Discovery

This scaffold serves two primary roles in medicinal chemistry:

-

Protected Linker: The Cbz group acts as a robust protecting group for the primary amine during reactions occurring at the piperidine nitrogen (if the ethyl group were not present) or during modifications of the ethyl side chain.

-

Lipophilic Probe: In GPCR ligand design (e.g., muscarinic or opioid receptors), the benzyl carbamate provides a "lipophilic cap" that can interact with hydrophobic pockets in the receptor binding site, while the basic nitrogen mimics the endogenous neurotransmitter's positive charge.

Safety Note

While this specific carbamate is a standard intermediate, the precursor 1-ethylpiperidin-4-amine and related N-substituted 4-aminopiperidines are structurally related to fentanyl precursors (e.g., NPP). Researchers must adhere to all local regulations regarding the handling of piperidine precursors. This synthesis does not produce controlled substances, but the starting materials may be regulated depending on jurisdiction.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3734990, 1-Ethylpiperidin-4-amine. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Standard reference for Chemoselective Amine Protection).

- Greene, T. W., & Wuts, P. G. M. (1999).Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

- 1. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-carbamoyl-4-piperidinopiperidine | C18H27N3O | CID 74480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 4. Benzyl Carbamate | 621-84-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2D and 3D chemical structure of Benzyl (1-ethylpiperidin-4-yl)carbamate

This guide provides an in-depth technical analysis of Benzyl (1-ethylpiperidin-4-yl)carbamate , a critical synthetic intermediate and pharmacophore scaffold in medicinal chemistry.[1][2][3]

Chemical Class: Piperidine Carbamate | Role: Protected Amine Scaffold / Pharmacophore Intermediate[1][2]

Executive Summary

Benzyl (1-ethylpiperidin-4-yl)carbamate (C₁₅H₂₂N₂O₂) is a functionalized piperidine derivative characterized by a benzyloxycarbonyl (Cbz) protecting group on the 4-amino position and an ethyl substitution on the piperidine nitrogen.[1][2][3]

In drug development, this molecule serves two primary functions:

-

Protected Building Block: It acts as a stable precursor to 1-ethylpiperidin-4-amine , a privileged substructure found in muscarinic antagonists, opioid analgesics, and neurokinin receptor ligands.[1][2][3][4][5]

-

Pharmacophore Probe: The carbamate moiety itself can serve as a hydrogen-bond acceptor/donor motif in Structure-Activity Relationship (SAR) studies, mimicking amide bonds found in active pharmaceutical ingredients (APIs) like fentanyl analogs or cholinesterase inhibitors.[1][2][3][4][5]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Benzyl N-(1-ethylpiperidin-4-yl)carbamate |

| Common Name | Cbz-protected 4-amino-1-ethylpiperidine |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| SMILES | CCN1CCC(CC1)NC(=O)OCc2ccccc2 |

| InChIKey | Calculated based on structure (e.g., XZ...) |

Physicochemical Properties (Experimental & Predicted)

| Parameter | Value | Context |

| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity due to the benzyl ring, balanced by the basic piperidine nitrogen.[1][2][3] |

| pKa (Basic) | 8.5 – 9.2 | Attributed to the tertiary amine at the piperidine N1 position.[3][4][5] |

| pKa (Acidic) | >12 | The carbamate NH is weakly acidic and non-ionizable at physiological pH.[2][3][4][5] |

| TPSA | ~41 Ų | Good membrane permeability profile (Rule of 5 compliant).[2][3][4][5] |

| Solubility | Moderate | Soluble in DCM, MeOH, DMSO; sparingly soluble in water unless protonated (salt form).[1][2][3][4][5] |

Structural Analysis: 2D & 3D Conformation

2D Connectivity

The molecule consists of three distinct domains:

-

The Core: A saturated six-membered piperidine ring.[2][4][5]

-

The Basic Head: An ethyl group attached to the N1 nitrogen (tertiary amine).[2][3][4][5]

-

The Linker/Tail: A carbamate linker (–NH–C(=O)–O–) connecting C4 to a lipophilic benzyl group.[2][3][4][5]

3D Conformational Dynamics

Understanding the spatial arrangement is critical for binding affinity prediction.[2][3][4][5]

-

Piperidine Ring: Adopts a Chair conformation as the global energy minimum.[2][3][4][5] This minimizes torsional strain compared to the boat or twist-boat forms.[2][4][5]

-

Substituent Orientation (Equatorial vs. Axial):

-

C4-Carbamate: Prefers the equatorial position.[2][4][5] An axial orientation would introduce significant 1,3-diaxial steric strain with the protons at C2 and C6.[1][2][3][4][5]

-

N1-Ethyl: The lone pair on the nitrogen can invert, but the ethyl group predominantly occupies the equatorial position to minimize steric clashes with the C3/C5 axial protons.[3][4][5]

-

-

Carbamate Planarity: The

bond system exhibits partial double-bond character due to resonance, forcing the atoms

Energy Landscape Visualization: The diagram below illustrates the synthesis and the thermodynamic preference for the diequatorial conformer.

Caption: Synthetic pathway and conformational preference. The diequatorial chair conformation is thermodynamically favored over the axial due to 1,3-diaxial interactions.[1][3][5]

Synthesis & Characterization Protocols

Researchers can synthesize this compound via two primary routes. The Reductive Amination Route is preferred for scale and purity.[2][3][4][5]

Method A: Reductive Amination (Recommended)

This route builds the amine core first, then protects it.[1][3][4][5]

Reagents: 1-Ethyl-4-piperidone, Ammonium Acetate (

-

Imine Formation:

-

Reduction:

-

Carbamate Formation (Protection):

Method B: Alkylation of Cbz-4-aminopiperidine

This route is useful if Benzyl (piperidin-4-yl)carbamate is already available.[1][2]

-

Dissolve Benzyl (piperidin-4-yl)carbamate in Acetonitrile.

-

Add Ethyl Iodide (1.1 eq) and Potassium Carbonate (

, 2.0 eq). -

Reflux for 4–6 hours.

Analytical Validation[2][4][5]

Applications in Drug Discovery[3][4][5]

GPCR Ligand Design

The 4-substituted piperidine core is a "privileged scaffold" for G-Protein Coupled Receptors (GPCRs).[1][2]

-

Muscarinic Antagonists (M3): This molecule mimics the core of drugs like Revefenacin , where the carbamate nitrogen interacts with Aspartate residues in the receptor binding pocket.[3][4][5]

-

Opioid Receptors: While fentanyl is an amide, the carbamate analog serves as a bioisostere to study the effect of linker length and flexibility on

-opioid receptor binding.[2][3][4][5]

Protecting Group Strategy

In complex synthesis, the Cbz group is orthogonal to Boc and Fmoc.[3][4][5]

-

Deprotection: The benzyl group can be removed via catalytic hydrogenation (

, Pd/C) to yield the free secondary amine at C4, while the N-ethyl group remains intact.[3][4][5] This allows for the late-stage introduction of diverse acyl groups (SAR exploration).[1][2][3][4][5]

Workflow Visualization:

Caption: The molecule serves as a stable precursor.[1][2][4] Removal of the Cbz group exposes the amine for library synthesis.[3][4][5]

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[2][3][4][5] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2][3][4][5] (Standard reference for Cbz protection/deprotection mechanisms).

-

Janssen, P. A. (1960).[2][3][4][5] "Synthetic Analgesics: Diphenylpropylamines". Journal of Medicinal Chemistry. (Foundational work on 4-substituted piperidine pharmacophores).

-

Anzini, M., et al. (2003).[2][3][4][5] "Synthesis and biological evaluation of novel 4-substituted piperidine derivatives as muscarinic receptor antagonists". Journal of Medicinal Chemistry, 46(18), 3853-3864.[1][2][3][4][5] Link[1][3][5]

-

Cambridge Structural Database (CSD). "Conformational analysis of N-substituted piperidines".[2][4][5] (General reference for chair conformation preference in 4-substituted piperidines).

Sources

Thermodynamic Stability of Benzyl (1-ethylpiperidin-4-yl)carbamate: A Mechanistic & Experimental Guide

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability profile of Benzyl (1-ethylpiperidin-4-yl)carbamate . As a structural motif frequently encountered in muscarinic antagonists, cholinesterase inhibitors, and CNS-active library synthesis, understanding its degradation kinetics is critical for robust drug development. This document synthesizes theoretical structure-property relationships (SPR) with practical, self-validating experimental protocols compliant with ICH Q1A(R2) guidelines.

Molecular Architecture & Stability Implications

To predict stability, we must first deconstruct the molecule into its reactive pharmacophores.

-

Core Scaffold: 1-ethylpiperidin-4-amine.

-

Linker: Carbamate (Urethane) ester.

-

Terminus: Benzyl group (Cbz).

Structure-Property Analysis

| Feature | Thermodynamic Risk | Mechanistic Insight |

| Carbamate Linker | Hydrolysis (Acid/Base) | The carbonyl carbon is susceptible to nucleophilic attack ( |

| Piperidine Nitrogen | Oxidation | The tertiary amine at position 1 (N-ethyl) is a "soft" nucleophile, highly prone to N-oxide formation under oxidative stress (peroxides, air). |

| Benzyl Moiety | Hydrogenolysis | While thermodynamically stable to hydrolysis, the benzyl-oxygen bond is labile under catalytic hydrogenation conditions (not a shelf-life concern, but critical for process safety). |

| Ethyl Group | Hofmann Elimination | Under extreme thermal stress or presence of strong bases, the ethyl group could theoretically undergo elimination, though this is kinetically disfavored compared to N-oxidation. |

Degradation Pathways & Mechanisms

Understanding the "how" and "why" of degradation allows for the design of specific stabilization strategies.

Hydrolytic Degradation (The Dominant Pathway)

Carbamate hydrolysis is the primary thermodynamic instability vector in aqueous formulations.

-

Acidic Conditions (pH < 4): The reaction is driven by protonation of the carbonyl oxygen, making the carbon highly electrophilic.

-

Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide ions (

) on the carbonyl carbon. -

Neutral Conditions: The reaction is slow, often negligible at room temperature (

).

Reaction Scheme:

Oxidative Degradation

The tertiary nitrogen on the piperidine ring is an electron-rich center. In the presence of radical initiators or reactive oxygen species (ROS), it forms the N-oxide . This is often reversible in vivo but represents a permanent impurity in pharmaceutical solids.

Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes for this molecule.

Caption: Figure 1. Primary degradation pathways. Hydrolysis yields three distinct fragments, while oxidation targets the piperidine nitrogen.

Experimental Protocols (Self-Validating Systems)

As a scientist, you cannot rely on literature values alone. You must generate empirical data specific to your formulation matrix.

Protocol A: pH-Rate Profile Determination (Hydrolysis)

Objective: Determine the pseudo-first-order rate constants (

Reagents:

-

Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 10.0).

-

Internal Standard: Caffeine (structurally distinct, stable).

-

Solvent: Acetonitrile (ACN) / Buffer mix.

Workflow:

-

Stock Preparation: Dissolve 10 mg of Benzyl (1-ethylpiperidin-4-yl)carbamate in 10 mL ACN.

-

Initiation: Spike 100 µL of stock into 9.9 mL of pre-thermostated buffer (

). -

Sampling: At

hours, remove 500 µL aliquots. -

Quenching: Immediately neutralize (e.g., add pH 7 buffer to acid samples) and cool to

. -

Analysis: HPLC-UV (254 nm) or LC-MS.

Data Treatment (Self-Validation):

Plot

Protocol B: Arrhenius Extrapolation (Shelf-Life Prediction)

Objective: Calculate Activation Energy (

Method:

-

Perform Protocol A at three temperatures (e.g., 50°C, 60°C, 70°C) at a fixed pH (e.g., pH 2.0).

-

Extract rate constants (

). -

Plot

vs. -

Calculation:

Slope =

Validation Check: A typical carbamate hydrolysis

Quantitative Data Summary (Reference Values)

While specific values depend on the exact crystal form and purity, the following are expected ranges based on structural analogues (e.g., physostigmine derivatives, urethane linkers).

| Parameter | Expected Value/Range | Method of Verification |

| pKa (Piperidine N) | Potentiometric Titration | |

| pKa (Carbamate N) | Calculated | |

| LogP | Shake-flask (Octanol/Water) | |

| Melting Point | DSC (5°C/min) | |

| Hydrolysis | ~10 - 50 hours | Protocol A ( |

| Hydrolysis | > 2 years | Protocol A (Extrapolated) |

Experimental Workflow Visualization

This diagram outlines the decision tree for stability testing, ensuring no resources are wasted on stable conditions.

Caption: Figure 2. Decision logic for thermodynamic stability assessment.

References

- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

- Iley, J., & Ruecroft, G. (1989). "Mechanism of the Acid-Catalyzed Hydrolysis of Carbamates." Journal of the Chemical Society, Perkin Transactions 2.

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

-

Gomez-Orellana, I., et al. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Technical Guide: Ionization Profile & pKa Determination of Benzyl (1-ethylpiperidin-4-yl)carbamate

[1][2]

Executive Summary

Benzyl (1-ethylpiperidin-4-yl)carbamate (Formula: C₁₅H₂₂N₂O₂) is a lipophilic basic amine.[1][2] Its physicochemical behavior in physiological environments is governed almost entirely by the ionization state of the piperidine nitrogen .

Understanding the pKa of this center is critical for:

-

Solubility Profiling : The neutral species (free base) exhibits poor aqueous solubility due to the benzyl and ethyl hydrophobic domains.

-

Membrane Permeability : Only the neutral fraction passively diffuses through the blood-brain barrier (BBB) or gastrointestinal epithelium.[1][2]

-

Formulation : Selection of counter-ions (e.g., Hydrochloride, Fumarate) depends on the precise pKa to ensure salt stability.

This guide provides a theoretical prediction of the pKa value and a rigorous experimental protocol for its determination using potentiometric titration in mixed-solvent systems.

Structural Analysis & Theoretical Prediction[2]

Functional Group Dissection

The molecule consists of three distinct pharmacophores affecting ionization:

-

1-Ethylpiperidine Core : A tertiary amine. In isolation, N-ethylpiperidine has a pKa of ~10.45 .[1][2]

-

Benzyl Carbamate Moiety : Attached at the 4-position.[3] The carbamate nitrogen (

) is non-basic (pKa < 0) and weakly acidic (pKa > 14), meaning it remains neutral at all physiological pH levels.[1][2] -

Electronic Influence : The carbamate group at position 4 exerts an electron-withdrawing inductive effect (-I) through the piperidine ring sigma bonds.[1][2] This reduces the electron density at the N1-nitrogen, lowering its pKa relative to the unsubstituted N-ethylpiperidine.[1][2]

Predicted pKa Value

Based on Hammett-Taft substituent constants and structural analogs (e.g., Fentanyl pKa ≈ 8.4, Norpethidine derivatives), the pKa of the piperidine nitrogen in this specific electronic environment is predicted to fall within the range of 8.5 – 9.2 .[2]

Ionization Equilibrium Scheme

The protonation occurs exclusively at the tertiary piperidine nitrogen.

Figure 1: Ionization equilibrium shifting between the protonated cation and the lipophilic free base.

Experimental Protocol: Potentiometric Titration (Mixed Solvent)

Due to the lipophilicity of the benzyl group, this compound is likely sparingly soluble in pure water at high pH. Therefore, a Yasuda-Shedlovsky Extrapolation method using methanol/water cosolvent mixtures is required to determine the aqueous pKa (

Materials & Equipment

-

Instrument : Automated Potentiometric Titrator (e.g., Metrohm Titrando or Sirius T3).

-

Titrant : 0.1 M KOH (Carbonate-free) and 0.1 M HCl.

-

Solvents : HPLC-grade Methanol (MeOH), Deionized Water (

).[1][2] -

Inert Gas : Argon or Nitrogen purge (essential to prevent

absorption).

Step-by-Step Workflow

Phase 1: Instrument Calibration[1]

-

Electrode Standardization : Calibrate the glass pH electrode using aqueous buffers (pH 4.01, 7.00, 10.01).

-

Blank Titration : Perform a blank titration on the solvent mixture (e.g., 30% MeOH) to determine the autoprotolysis constant (

) of the medium.

Phase 2: Sample Titration[2][4]

-

Preparation : Weigh ~3-5 mg of Benzyl (1-ethylpiperidin-4-yl)carbamate into the titration vessel.

-

Dissolution : Add 20 mL of 30% (w/w) Methanol/Water . Acidify with 0.1 M HCl to pH ~2.0 to ensure the amine is fully protonated.

-

Titration : Titrate with 0.1 M KOH under inert gas flow.

-

Data Collection : Record pH vs. Volume of KOH. Ensure equilibrium stability (

drift) before each addition. -

Repeat : Repeat the procedure at 40% and 50% Methanol concentrations.

Phase 3: Data Analysis (Yasuda-Shedlovsky)[1][2]

-

Calculate the apparent pKa (

) for each methanol concentration using the Bjerrum difference plot method or Gran plot analysis. -

Plot

vs. -

Extrapolate the linear regression to

of pure water (approx 0.0128) to obtain the true

Figure 2: Workflow for determining aqueous pKa of lipophilic amines using cosolvent extrapolation.[1][2]

Physiochemical Implications & Data Summary

Ionization Table

The following table summarizes the ionization state of Benzyl (1-ethylpiperidin-4-yl)carbamate at critical physiological compartments, assuming a determined pKa of 8.8 .

| Compartment | pH | % Ionized (Cation) | % Neutral (Base) | Solubility Risk | Permeability Potential |

| Stomach | 1.5 | > 99.9% | < 0.1% | Low (High Solubility) | Negligible |

| Duodenum | 5.5 | 99.9% | 0.1% | Low | Low |

| Blood/Plasma | 7.4 | 96.2% | 3.8% | Moderate | Moderate |

| Tissue (Basic) | 8.8 | 50.0% | 50.0% | High (Precipitation) | High |

Impact on Drug Design[2]

-

Salt Selection : Due to the pKa ~8.8, this compound will form stable salts with strong acids (HCl, H₂SO₄) and moderate acids (Tartaric, Fumaric).[2] Weak acids (pKa > 4) may risk disproportionation in solid state.[2]

-

LogD Profile : The LogD will drop significantly below pH 8. At pH 7.4, the effective lipophilicity (LogD) is approximately LogP - 1.4 , balancing solubility and permeability.[1][2]

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[1][2]

-

Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

-

Takács-Novák, K., & Avdeef, A. (1996).[2] "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.[1][2] Link[1][2]

-

PubChem Compound Summary . (2024). 1-Ethylpiperidine (Data Source for Fragment pKa).[1][2] National Library of Medicine. Link[1][2]

-

Box, K. J., & Comer, J. E. (2008).[2] "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878.[1][2] Link

Sources

- 1. 1-Benzyl-4-carbamoyl-4-piperidinopiperidine | C18H27N3O | CID 74480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Benzyl n-[1-[[(2s,3as,5s)-2,5-diphenyl-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b]isoxazol-4-yl]methyl]-4-piperidyl]-n-ethyl-carbamate (C34H41N3O3) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

Methodological & Application

Technical Synthesis Guide: Benzyl (1-ethylpiperidin-4-yl)carbamate

[1][2]

Abstract & Application Scope

Benzyl (1-ethylpiperidin-4-yl)carbamate is a critical intermediate in the synthesis of muscarinic antagonists (e.g., Revefenacin analogs) and acetylcholinesterase inhibitors.[1][2] The molecule features a piperidine core substituted with an N-ethyl group and a C4-benzyl carbamate (Cbz) moiety.[1][2] This guide outlines two distinct protocols for its synthesis:

-

Method A (Recommended): Reductive amination of Benzyl piperidin-4-ylcarbamate.[1][2] This route is preferred for its robustness, mild conditions, and use of stable, non-hygroscopic starting materials.

-

Method B (Direct Functionalization): Carbamoylation of 1-ethylpiperidin-4-amine.[1][2] This route is efficient if the N-ethyl amine precursor is readily available.[2]

Retrosynthetic Analysis & Strategy

The synthesis is approached by disconnecting either the N-ethyl bond (reductive amination) or the carbamate bond (acylation).[1][2]

Figure 1: Retrosynthetic disconnection showing the two primary access routes.

Method A: Reductive Amination (Preferred Protocol)

Rationale: This method avoids the handling of volatile and hygroscopic 1-ethylpiperidin-4-amine.[1][2] It utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the iminium ion in the presence of the carbamate.[3]

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Benzyl piperidin-4-ylcarbamate (HCl salt) | 270.76 | 1.0 | Substrate |

| Acetaldehyde | 44.05 | 1.5 | Alkylating Agent |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 2.0 | Reducing Agent |

| Triethylamine (TEA) | 101.19 | 1.2 | Base (to free amine) |

| Dichloromethane (DCM) | - | Solvent | 0.1 M Conc.[1][2] |

| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst |

Step-by-Step Protocol

-

Free Base Formation (In-situ):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Benzyl piperidin-4-ylcarbamate HCl (1.0 equiv) and anhydrous DCM (10 mL per gram of substrate).

-

Add Triethylamine (1.2 equiv) and stir at Room Temperature (RT) for 15 minutes until the salt dissolves/neutralizes.

-

-

Imine Formation:

-

Reduction:

-

Cool the mixture back to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.[1]

-

Remove the ice bath and stir at RT for 4–16 hours. Monitor reaction progress by TLC (System: 10% MeOH in DCM with 1% NH4OH; Stain: Ninhydrin or Dragendorff).

-

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO3 solution.[3] Stir vigorously for 15 minutes.

-

Separate the layers.[3][4][5] Extract the aqueous layer with DCM (3 x).[2][3]

-

Combine organic layers and wash with Brine .[3]

-

Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.[4]

-

-

Purification:

-

The crude product is often pure enough (>95%).[2] If necessary, purify via flash column chromatography (Silica gel; Gradient: 0→10% MeOH in DCM).

-

Method B: Direct Carbamoylation (Alternative)

Rationale: Best used when 1-ethylpiperidin-4-amine is already available in stock.[1][2]

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 1-Ethylpiperidin-4-amine | 128.22 | 1.0 | Substrate |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.1 | Protecting Group |

| Na2CO3 (or K2CO3) | 105.99 | 2.0 | Base |

| THF / Water | - | 1:1 | Solvent System |

Step-by-Step Protocol

-

Preparation:

-

Dissolve 1-Ethylpiperidin-4-amine (1.0 equiv) in a 1:1 mixture of THF and Water (0.2 M concentration).

-

Add Na2CO3 (2.0 equiv) and cool the suspension to 0°C.

-

-

Addition:

-

Reaction:

-

Warm to RT and stir for 3 hours.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc) .[1][2] Separate the organic layer.[3][4][5]

-

The product is a base.[3] Wash the organic layer with water and brine.[6]

-

Optional Acid-Base Purification: Extract the organic layer with 1M HCl (product moves to aqueous phase).[2] Wash the aqueous acidic layer with ether (removes non-basic impurities).[2] Basify the aqueous layer to pH 10 with NaOH, then extract back into DCM.

-

Analytical Data & Characterization

The following data represents the expected values for Benzyl (1-ethylpiperidin-4-yl)carbamate .

| Property | Value / Description |

| Physical State | Off-white solid or viscous pale yellow oil.[1][2] |

| Melting Point | 85–89 °C (Typical for Cbz-piperidine carbamates [1]).[1][2] |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc. Insoluble in water. |

Predicted NMR Spectra (CDCl3, 400 MHz):

-

1H NMR:

-

MS (ESI):

Safety & Handling

-

Benzyl Chloroformate (Cbz-Cl): Toxic if inhaled, causes severe skin burns and eye damage.[1][2] Lachrymator. Handle only in a fume hood.

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas (flammable) and acetic acid.[1][2] Keep dry until use.

-

Acetaldehyde: Extremely flammable and volatile. Suspected carcinogen. Use chilled glassware.

References

-

Sigma-Aldrich. Benzyl carbamate Product Sheet (CAS 621-84-1).[1][2][7] Retrieved from .[1][2][7]

-

BenchChem. Synthesis of Ethyl-piperidin-4-ylmethyl-amine (Reductive Amination Protocol). Retrieved from .[1][2]

-

PubChem. 1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl carbamate Derivatives.[1][2] Retrieved from .[1][2]

-

Organic Chemistry Portal. Reductive Amination using Sodium Triacetoxyborohydride. Retrieved from .[1][2]

Sources

- 1. 1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate | C28H33N3O2 | CID 20624859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Benzyl carbamate | 621-84-1 [chemicalbook.com]

Application Note: Preparation of Benzyl (1-ethylpiperidin-4-yl)carbamate

The following Application Note and Protocol guide is designed for research and development professionals. It prioritizes high-fidelity chemical synthesis, safety, and reproducible results.

Executive Summary & Strategic Analysis

Benzyl (1-ethylpiperidin-4-yl)carbamate is a critical intermediate in medicinal chemistry, often serving as a protected precursor for 4-aminopiperidine pharmacophores found in muscarinic antagonists, acetylcholinesterase inhibitors, and GPCR ligands.

The synthesis of this molecule presents a chemoselectivity challenge: differentiating the secondary amine of the piperidine ring from the primary exocyclic amine. This guide details two high-purity pathways to the target, selected based on starting material availability and scale-up potential.

Pathway Selection Matrix

| Feature | Route A: Direct Carbamoylation | Route B: Reductive Alkylation |

| Starting Material | 1-ethylpiperidin-4-amine | Benzyl piperidin-4-ylcarbamate (HCl salt) |

| Key Transformation | Chemoselective N-acylation | Reductive Amination |

| Reagents | Cbz-Cl, Base (Na₂CO₃ or DIPEA) | Acetaldehyde, NaBH(OAc)₃ |

| Primary Advantage | High Atom Economy; Direct | Late-stage diversity (allows varying N-R groups) |

| Ideal Scale | Gram to Kilogram | Milligram to Gram (Library Synthesis) |

Reaction Scheme & Logic Flow

The following logic map illustrates the two validated pathways. Route A is preferred for bulk preparation, while Route B is ideal for analog generation.

Figure 1: Strategic synthetic pathways for the target carbamate. Route A utilizes nucleophilic attack on the chloroformate, while Route B employs iminium ion reduction.

Detailed Experimental Protocols

Protocol A: Direct Carbamoylation (Primary Route)

Objective: Selective protection of the primary amine in the presence of a tertiary amine. Mechanism: Nucleophilic acyl substitution via Schotten-Baumann conditions.

Reagents & Materials

-

Substrate: 1-ethylpiperidin-4-amine (1.0 equiv)

-

Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv) [CAS: 501-53-1]

-

Base: Sodium Carbonate (Na₂CO₃) (2.5 equiv) or DIPEA (for organic phase only)

-

Solvent: THF/Water (1:1 v/v) or DCM (anhydrous)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethylpiperidin-4-amine (10 mmol) in THF (20 mL).

-

Basification: Add a solution of Na₂CO₃ (25 mmol) in Water (20 mL). Cool the biphasic mixture to 0°C using an ice bath.

-

Expert Insight: The biphasic system (Schotten-Baumann) acts as a buffer, scavenging the HCl byproduct immediately. This prevents the protonation of the unreacted amine, maintaining its nucleophilicity.

-

-

Addition: Dilute Benzyl chloroformate (10.5 mmol) in THF (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

-

Caution: Cbz-Cl is lachrymatory. Perform in a fume hood. Exothermic reaction; maintain T < 5°C.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1% NH₄OH). The starting amine (ninhydrin active) should disappear; the product is UV active.

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

Protocol B: Reductive Amination (Alternative Route)

Objective: N-alkylation of the piperidine ring using a mild hydride donor. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Reagents & Materials

-

Substrate: Benzyl piperidin-4-ylcarbamate hydrochloride (1.0 equiv)

-

Carbonyl Source: Acetaldehyde (1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM[3]

-

Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure

-

Free Base Formation (In-situ): Suspend Benzyl piperidin-4-ylcarbamate HCl (5 mmol) in DCE (25 mL). Add Triethylamine (5.5 mmol) to liberate the free amine. Stir for 10 minutes.

-

Imine Formation: Add Acetaldehyde (6 mmol) and Acetic Acid (5 mmol). Stir at room temperature for 30–45 minutes.

-

Expert Insight: Pre-stirring allows the equilibrium formation of the iminium species. AcOH catalyzes this dehydration step.

-

-

Reduction: Add NaBH(OAc)₃ (7.5 mmol) portion-wise over 10 minutes.

-

Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines over aldehydes.

-

-

Reaction: Stir the suspension at room temperature for 4–16 hours.

-

Quench: Quench with Saturated Aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases.

-

Extraction: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).

-

Isolation: Dry combined organics (MgSO₄), filter, and concentrate to yield the crude ethyl derivative.

Quality Control & Self-Validation

To ensure the protocol was successful, compare your isolated product against these expected analytical markers.

Expected Analytical Data (¹H NMR - 400 MHz, CDCl₃)

| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| Aromatic | 7.30 – 7.40 | Multiplet | 5H | Benzyl phenyl protons |

| Benzylic | 5.10 | Singlet | 2H | -O-CH ₂-Ph |

| Carbamate NH | 4.60 – 4.80 | Broad Singlet | 1H | -NH -C=O (Exchangeable) |

| Methine | 3.50 – 3.60 | Multiplet | 1H | Piperidine C4-H |

| Piperidine | 2.80 – 2.95 | Broad Doublet | 2H | Piperidine C2/C6-H (equatorial) |

| Ethyl CH₂ | 2.40 | Quartet (J=7Hz) | 2H | N-CH ₂-CH₃ |

| Piperidine | 2.00 – 2.15 | Triplet | 2H | Piperidine C2/C6-H (axial) |

| Ethyl CH₃ | 1.05 – 1.10 | Triplet (J=7Hz) | 3H | N-CH₂-CH ₃ |

Troubleshooting Guide

-

Issue: Low Yield in Route A.

-

Cause: Hydrolysis of Cbz-Cl before reaction with amine.

-

Fix: Ensure temperature is <5°C during addition. Increase Cbz-Cl equivalents to 1.2.

-

-

Issue: Incomplete Reaction in Route B.

-

Cause: Wet solvent or insufficient acid catalyst.

-

Fix: Use anhydrous DCE and ensure 1.0 eq of AcOH is present to facilitate iminium formation.

-

References

-

Direct Carbamoylation Protocol

-

Source: Sigma-Aldrich. "Benzyl carbamate Product Information." Accessed 2026.

-

-

Reductive Amination Methodology

- Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.

-

URL:[Link]

-

Cbz-Protection Standards

Sources

Application Note: Selective N-Cbz Protection of 1-Ethylpiperidin-4-amine

Abstract & Scope

This technical guide details the protocol for the selective protection of the primary amine moiety of 1-ethylpiperidin-4-amine (CAS: 50534-45-7) using benzyl chloroformate (Cbz-Cl). While Cbz protection is a standard transformation, this specific substrate presents a unique challenge: the presence of a basic tertiary amine (N-ethyl group) on the piperidine ring.

This guide prioritizes a Schotten-Baumann biphasic approach for scalability and impurity management, while also providing an anhydrous organic base alternative.[1] Crucially, it details a Reverse Acid-Base Extraction workup strategy, which leverages the basicity of the tertiary amine to yield high-purity product without chromatography.

Chemical Context & Mechanism[2][3][4][5]

Reaction Logic

The target reaction is a nucleophilic acyl substitution.[2] The primary amine at the C4 position is the nucleophile, attacking the highly electrophilic carbonyl of benzyl chloroformate.[1]

-

Selectivity: The primary amine (

) is sterically accessible and highly nucleophilic. The tertiary amine ( -

Byproduct Management: The reaction generates HCl.[3][4][5] If not neutralized, the HCl will protonate the unreacted primary amine, rendering it non-nucleophilic and stalling the reaction.[1] An external base is required to drive the equilibrium.

Mechanism Diagram

The following diagram illustrates the pathway, highlighting the tetrahedral intermediate and the role of the base.[1]

Figure 1: Mechanistic pathway for the N-acylation of 1-ethylpiperidin-4-amine.

Experimental Protocols

Method A: Schotten-Baumann Conditions (Recommended)

This method uses a biphasic system (THF/Water or EtOAc/Water) with an inorganic base. It is preferred for this substrate because it simplifies the removal of acidic byproducts and allows for easy heat management.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 1-Ethylpiperidin-4-amine | 1.0 | Substrate |

| Benzyl Chloroformate (Cbz-Cl) | 1.1 - 1.2 | Reagent (Electrophile) |

| Sodium Carbonate (

Protocol:

-

Preparation: In a round-bottom flask, dissolve

(2.5 equiv) in water. -

Substrate Addition: Add 1-ethylpiperidin-4-amine (1.0 equiv) to the aqueous base solution.

-

Solvent Addition: Add THF (or EtOAc) to create a biphasic mixture. Cool the mixture to

using an ice bath. -

Reagent Addition: Dilute Cbz-Cl (1.2 equiv) in a small amount of THF/EtOAc. Add this solution dropwise to the reaction mixture over 30–60 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 4–12 hours.

-

Checkpoint: Monitor by TLC (DCM/MeOH 9:1) or LCMS.

-

-

Quench: No specific quench required; proceed to workup.

Method B: Anhydrous Organic Base

Suitable for small-scale synthesis or if water must be avoided.

Reagents:

-

Solvent: Dichloromethane (DCM) (anhydrous).[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv).[1]

Protocol:

-

Dissolve amine (1.0 equiv) and DIPEA (1.5 equiv) in DCM (

).[1] -

Add Cbz-Cl (1.1 equiv) dropwise.

-

Stir at

for 1 hour, then RT for 3 hours. -

Proceed to workup.

Purification Strategy: Reverse Acid-Base Extraction

Critical Insight: Unlike standard amides, the product contains a basic tertiary amine. Do not simply wash with acid and discard the aqueous layer, or you will lose your product.[1] Instead, use this property to purify the compound without chromatography.[1]

Purification Workflow

This method separates the basic product from neutral impurities (e.g., benzyl alcohol, unreacted Cbz-Cl).[1]

Figure 2: Reverse Acid-Base Extraction logic for purifying basic amines.

Step-by-Step Purification:

-

Phase Separation: Separate the organic layer from the reaction mixture.

-

Acid Extraction: Extract the organic layer with 1M HCl (2x).

-

Chemistry: The product (basic) becomes protonated and moves to the water phase. Neutral impurities stay in the organic phase.

-

-

Wash: Discard the organic layer (or keep for recovery of non-basic byproducts).

-

Basification: Cool the acidic aqueous layer and slowly add 4M NaOH until pH > 12.

-

Observation: The product will precipitate or oil out as the free base.

-

-

Final Extraction: Extract the milky aqueous mixture with DCM or EtOAc (3x).

-

Drying: Dry the combined organic layers over

, filter, and concentrate in vacuo.

Analytical Validation (QC)

| Analysis | Expected Observation | Mechanistic Reason |

| TLC | Lower | Amine to Carbamate conversion reduces polarity compared to free amine, but tertiary amine retains basicity.[1] |

| 1H NMR | Multiplet at ~7.35 ppm (5H). | Diagnostic aromatic protons of the Benzyl (Cbz) group. |

| 1H NMR | Singlet at ~5.1 ppm (2H). | Benzylic |

| 1H NMR | Broad singlet ~4.5-5.0 ppm (1H). | Carbamate |

| MS (ESI) | Calculation: |

Safety & Handling

-

Benzyl Chloroformate: Highly toxic, lachrymator, and corrosive.[1] Causes severe skin burns and eye damage.[6] Handle only in a fume hood.[6]

-

1-Ethylpiperidin-4-amine: Corrosive and irritant.

-

Waste Disposal: Aqueous waste from the Schotten-Baumann reaction contains carbonates and should be neutralized before disposal.

References

-

Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link]

-

Protection of Amines (Cbz). Common Organic Chemistry. [Link]

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[1] (Wiley-Interscience). Standard reference for stability and deprotection protocols.

-

1-Ethylpiperidin-4-amine (PubChem CID 3734990). National Center for Biotechnology Information. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. Benzyl Chloroformate [commonorganicchemistry.com]

Application Note: Scalable Synthesis of Benzyl (1-ethylpiperidin-4-yl)carbamate

Abstract & Scope

This technical guide details the scalable synthesis of Benzyl (1-ethylpiperidin-4-yl)carbamate , a critical intermediate in the development of muscarinic antagonists and opioid receptor ligands. Unlike bench-scale methods that rely on chromatographic purification, this protocol emphasizes process-robustness , utilizing a convergent reductive amination strategy that allows for purification via acid-base extraction. The guide compares two primary routes, ultimately recommending the Reductive Amination of Benzyl piperidin-4-ylcarbamate using Sodium Triacetoxyborohydride (STAB) as the superior method for scale, safety, and impurity control.

Retrosynthetic Analysis & Strategy

The target molecule contains two distinct nitrogen functionalities: a secondary carbamate (Cbz-protected amine) and a tertiary piperidine nitrogen. The retrosynthetic analysis reveals two viable disconnections.

Strategic Evaluation

-

Route A (Recommended): Reductive amination of the secondary amine (Benzyl piperidin-4-ylcarbamate) with acetaldehyde.

-

Pros: Convergent; starting material is commercially available as a stable HCl salt; STAB is a mild, selective reducing agent compatible with Cbz groups.

-

Cons: Acetaldehyde is volatile and flammable.

-

-

Route B (Alternative): Cbz protection of 1-ethylpiperidin-4-amine.

-

Pros: Avoids acetaldehyde.

-

Cons: 1-ethylpiperidin-4-amine is hygroscopic and less stable; requires synthesis from 1-ethyl-4-piperidone or N-Boc precursors, adding steps.

-

Pathway Visualization

Figure 1: Retrosynthetic analysis showing the convergent Route A (Green) as the preferred scalable pathway.

Critical Process Parameters (CPP)

To ensure batch-to-batch consistency, the following parameters must be controlled.

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq Amine : 1.2 eq Acetaldehyde : 1.5 eq STAB | Excess aldehyde drives conversion; excess STAB ensures complete reduction of the iminium intermediate. |

| Temperature | 0°C (Addition) → 20-25°C (Reaction) | Low temp prevents acetaldehyde evaporation and minimizes side reactions; RT ensures completion. |

| Solvent | 1,2-Dichloroethane (DCE) or DCM | DCE promotes solubility of the STAB complex. For greener scale-up, 2-MeTHF is a viable alternative. |

| pH Control | Neutralize HCl salt in situ | The starting material is an HCl salt. It must be free-based (e.g., with TEA) for the amine to react with the aldehyde. |

| Quench | Sat. NaHCO3 | Deactivates residual borohydride safely; buffers the aqueous layer for extraction. |

Detailed Experimental Protocol

Route A: Reductive Amination (Preferred)

Objective: Synthesis of 100g of Benzyl (1-ethylpiperidin-4-yl)carbamate.

Materials:

-

Benzyl piperidin-4-ylcarbamate HCl (MW: 270.75 g/mol ): 100.0 g (0.369 mol)

-

Acetaldehyde (MW: 44.05 g/mol , d=0.78 g/mL): 19.5 g (25.0 mL, 0.443 mol, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (MW: 211.94 g/mol ): 117.3 g (0.554 mol, 1.5 eq)

-

Triethylamine (TEA): 37.3 g (51.4 mL, 1.0 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): 1000 mL (10 vol)

-

Acetic Acid (AcOH): 22.1 g (21.0 mL, 1.0 eq) Optional: Accelerates imine formation.

Step-by-Step Procedure:

-

Free-Basing & Solubilization:

-

Charge a 3L reactor with Benzyl piperidin-4-ylcarbamate HCl (100 g) and DCM (800 mL).

-

Cool to 0–5°C.

-

Add Triethylamine (51.4 mL) dropwise over 15 minutes. The slurry will thin as the free base is liberated.

-

Note: Alternatively, perform a biphasic extraction (NaOH/DCM) beforehand to isolate the free base oil, but in situ neutralization is more efficient for this scale.

-

-

Imine Formation:

-

Add Acetic Acid (21.0 mL) to the mixture.

-

Add Acetaldehyde (25.0 mL) via a dropping funnel, keeping the internal temperature <10°C. (Acetaldehyde boils at 20°C; use a chilled condenser).

-

Stir at 0–10°C for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish.

-

-

Reduction:

-

Add STAB (117.3 g) portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution (H2).

-

Allow the reaction to warm to room temperature (20–25°C).

-

Stir for 4–16 hours. Monitor via HPLC or TLC (System: 10% MeOH in DCM + 1% NH4OH).

-

-

Workup (Purification by Extraction):

-

Quench: Cool to 10°C. Slowly add Saturated NaHCO3 (500 mL). Stir vigorously for 30 minutes to quench residual borohydride.

-

Phase Separation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

-

Acid Wash (Critical Purification Step):

-

Combine organic layers.[1]

-

Extract with 1M Citric Acid or 0.5M HCl (3 x 300 mL). The product (basic amine) moves to the aqueous phase; non-basic impurities (e.g., benzyl alcohol, unreacted carbamate) remain in the organic phase.

-

-

Base Release:

-